3-Methoxy-1-nitrosopyrrolidine

Description

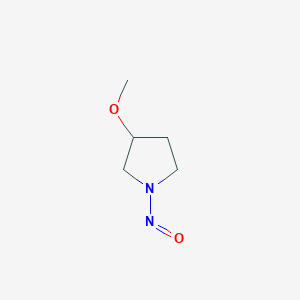

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-1-nitrosopyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c1-9-5-2-3-7(4-5)6-8/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOTADEWDVQTMHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)N=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60504993 | |

| Record name | 3-Methoxy-1-nitrosopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61467-70-7 | |

| Record name | 3-Methoxy-1-nitrosopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Profile of 3 Methoxy 1 Nitrosopyrrolidine

| Identifier | Value |

| IUPAC Name | 3-methoxy-1-nitrosopyrrolidine |

| CAS Registry Number | 61467-70-7 |

| Molecular Formula | C5H10N2O2 |

| Molecular Weight | 130.15 g/mol |

| Synonyms | Pyrrolidine (B122466), 3-methoxy-1-nitroso- |

Data sourced from PubChem CID 12630787 nih.gov

Synthesis and Formation

The synthesis of N-nitrosamines, including substituted pyrrolidines, generally involves the reaction of a secondary amine with a nitrosating agent. wikipedia.org For 3-Methoxy-1-nitrosopyrrolidine, the precursor would be 3-methoxypyrrolidine. The nitrosation reaction is typically carried out using nitrous acid (HNO2), which is often generated in situ from sodium nitrite (B80452) and a strong acid. wikipedia.org

The general mechanism involves the protonation of nitrite to form nitrous acid, which then can form various nitrosating species. The secondary amine, acting as a nucleophile, attacks the electrophilic nitrosating agent, leading to the formation of the N-nitrosamine. pjoes.com

Chemical Reactivity and Reactions

The chemical reactivity of 3-Methoxy-1-nitrosopyrrolidine is dictated by the functional groups present: the N-nitroso group and the methoxy-substituted pyrrolidine (B122466) ring.

The N-nitroso group is known to be susceptible to enzymatic α-hydroxylation in biological systems, a key step in the metabolic activation of many nitrosamines. nih.govumn.eduoup.com This process involves the hydroxylation of the carbon atom adjacent (in the alpha position) to the nitroso group. oup.com For N-nitrosopyrrolidine, this leads to the formation of unstable intermediates that can ultimately react with cellular macromolecules. nih.govumn.edu

The pyrrolidine ring itself can undergo reactions typical of cyclic amines, though its reactivity is modulated by the presence of the electron-withdrawing nitroso group and the methoxy (B1213986) substituent. The oxygen of the nitroso group can also react with electrophiles to form O-substituted derivatives. acs.org

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR would provide detailed information about the structure, including the chemical shifts and coupling constants of the protons and carbons in the pyrrolidine (B122466) ring and the methoxy (B1213986) group.

Infrared (IR) Spectroscopy : The IR spectrum would be expected to show characteristic absorption bands for the N-N=O group, typically in the region of 1430-1460 cm-1, and C-O stretching vibrations for the methoxy group.

Mass Spectrometry (MS) : Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the compound, aiding in its identification. researchgate.net Gas chromatography coupled with high-resolution mass spectrometry is a common method for analyzing nitrosamines. researchgate.net

Occurrence and Environmental Fate

Direct Synthetic Routes to this compound

The primary method for the targeted synthesis of this compound involves the chemical modification of a closely related precursor molecule.

Derivatization from 3-Hydroxy-N-nitrosopyrrolidine

This compound is synthesized through the derivatization of 1-Nitrosopyrrolidin-3-ol, also known as 3-Hydroxy-N-nitrosopyrrolidine. oregonstate.edusynzeal.com This transformation is an O-methylation reaction, a class of Williamson ether synthesis, where the hydroxyl group (-OH) on the pyrrolidine (B122466) ring is converted into a methoxy (B1213986) group (-OCH₃). researchgate.net This specific synthetic step is a key transformation in routes designed to produce methoxy-substituted pyrrolidine derivatives. researchgate.net

A variety of methylating agents are known to be effective for the O-alkylation of N-nitrosamines in general, including trialkyloxonium salts, dimethyl sulfate, and alkyl halides, which can be used to introduce the methyl group onto the oxygen atom of the hydroxyl function. acs.org

Reaction Conditions and Yield Characteristics

The O-methylation of a hydroxyl group typically requires specific reaction conditions to proceed efficiently. While specific yield data for the methylation of 3-Hydroxy-N-nitrosopyrrolidine is not detailed in the surveyed literature, analogous ether synthesis reactions can be highly effective. For instance, the preparation of 3-methoxy-1-propanol (B72126) through the methylation of 1,3-propanediol (B51772) using methyl chloride in the presence of a base proceeds with high selectivity and yields. google.com

The reaction is generally carried out in the presence of a base, which deprotonates the hydroxyl group to form a more nucleophilic alkoxide. This alkoxide then attacks the methylating agent. The choice of solvent can vary, with ethers like tetrahydrofuran (B95107) (THF) or aprotic polar solvents being common. google.com Temperature and reaction time are critical parameters that are optimized to maximize the yield and minimize side reactions. Such Williamson ether syntheses are known to potentially achieve high yields, with some analogous processes reporting yields of over 80%. google.com

General N-Nitrosamine Formation Mechanisms Relevant to Pyrrolidine Derivatives

The formation of N-nitrosamines, including pyrrolidine derivatives, is a well-studied chemical process that can occur under various conditions when a secondary amine encounters a nitrosating agent. researchgate.netnih.gov

Electrophilic Nitrosation of Secondary Amines

The most common pathway for the formation of N-nitrosamines is the electrophilic nitrosation of secondary amines. acs.orgd-nb.info Pyrrolidine and its derivatives are secondary amines and are thus susceptible to this reaction. nih.govrsc.org The mechanism involves the reaction of the unprotonated secondary amine, which acts as a nucleophile, with an electrophilic nitrosating agent. wipo.int The nitrogen atom of the amine attacks the electrophilic nitrogen of the nitrosating species, leading to the formation of the stable N-nitroso compound. d-nb.infowipo.int

Any compound that contains a secondary amine functional group is expected to react with nitrosating agents to generate a nitrosamine. researchgate.net The rate of this reaction is dependent on the specific structure and basicity of the amine. acs.org

A variety of chemical species can act as nitrosating agents. acs.org The most common precursor for these agents is nitrite (B80452) (NO₂⁻), often in the form of sodium nitrite. oregonstate.edu Under acidic conditions, nitrite is protonated to form nitrous acid (HNO₂). wipo.int Two molecules of nitrous acid can then form dinitrogen trioxide (N₂O₃), which is a potent nitrosating agent. wipo.int

Other significant nitrosating agents include:

The Nitrosonium Cation (NO⁺) : This highly electrophilic species can be generated from nitrous acid in strong acid. synzeal.com It readily attacks the lone pair of electrons on the secondary amine nitrogen. synzeal.comd-nb.info

Nitrogen Oxides : Gases such as dinitrogen trioxide (N₂O₃) and dinitrogen tetraoxide (N₂O₄) are effective nitrosating agents and can lead to rapid nitrosamine formation, even under neutral or alkaline conditions. oregonstate.edu

Alkyl Nitrites : These organic compounds can also serve as powerful nitrosating agents under mild conditions. acs.org

Nitrosyl Halides : Formed from nitrogen oxides and halogens, these are also highly reactive nitrosating agents. acs.org

The general hierarchy of reactivity suggests that more electrophilic carriers of the nitrosonium ion are more effective at inducing N-nitrosation. acs.org

| Nitrosating Agent | Typical Precursor(s) | Formation Condition | Reference |

|---|---|---|---|

| Dinitrogen Trioxide (N₂O₃) | Nitrous Acid (HNO₂) | Acidic pH | wipo.int |

| Nitrosonium Cation (NO⁺) | Nitrous Acid (HNO₂) | Strongly acidic conditions | synzeal.com |

| Nitrogen Oxides (N₂O₃, N₂O₄) | Nitrogen Oxides (NOx) gas | Can occur in neutral to alkaline solutions | oregonstate.edu |

| Alkyl Nitrites | Alcohol + Nitrous Acid | Acidic conditions | acs.org |

The chemical environment, particularly pH and temperature, has a profound influence on the rate of N-nitrosamine formation. researchgate.netacs.org

Influence of pH: The rate of nitrosation is highly dependent on pH. For reactions involving nitrite, acidic conditions are generally required to form the active nitrosating species, such as N₂O₃. wipo.int The reaction rate typically shows a maximum at a pH of approximately 3.4. wipo.int At lower pH values (more acidic), the concentration of the reactive, unprotonated amine decreases as it becomes protonated, which slows the reaction. wipo.int Conversely, at higher pH values (more alkaline), the concentration of the active nitrosating agent decreases. wipo.int However, nitrosation can still occur at neutral or even alkaline pH, particularly with potent nitrosating agents like N₂O₃ or N₂O₄ gas, or in the presence of catalysts like formaldehyde (B43269). oregonstate.edu The optimal pH for the reaction is a balance between the concentration of the free amine and the active nitrosating agent. acs.org

Influence of Temperature: Temperature is another critical factor. An increase in temperature generally accelerates the rate of N-nitrosamine formation. rsc.org Studies on various systems, including food products and pharmaceuticals, have demonstrated that storage at elevated temperatures can significantly increase the concentration of N-nitrosamines over time. For example, research on meat products showed that nitrosamine levels increased with both the length of storage and at higher storage temperatures (e.g., 22°C and 37°C) compared to refrigerated storage (4°C).

| Factor | Effect on Reaction Rate | Mechanism/Reason | Reference |

|---|---|---|---|

| pH | Optimal rate typically in acidic range (e.g., pH ~3.4); rate decreases at very low or high pH. | Balances concentration of active nitrosating agent (favored by low pH) and unprotonated amine (favored by high pH). | wipo.int |

| Temperature | Rate increases with increasing temperature. | Provides higher kinetic energy for molecules to overcome the activation energy barrier of the reaction. | rsc.org |

Precursor Chemistry and Formation Pathways

The formation of N-nitrosamines is fundamentally dependent on the presence of precursor amines and a nitrosating agent. The structure of the resulting nitrosamine is determined by the parent amine. In the case of this compound, the precursor is 3-methoxypyrrolidine.

Amino Acid Precursors (e.g., Proline) for Pyrrolidine Derivatives

The amino acid proline is a well-established and significant precursor to N-nitrosopyrrolidine (NPYR). researchgate.net The formation of NPYR from proline can occur through two primary pathways, particularly at elevated temperatures. One pathway involves the nitrosation of proline to form N-nitrosoproline, which then undergoes decarboxylation to yield NPYR. researchgate.netnih.gov Alternatively, proline can first be decarboxylated to form pyrrolidine, which is subsequently nitrosated. researchgate.net High temperatures are a crucial factor in these transformations, likely facilitating the decarboxylation step. researchgate.net

Proline is a natural component of many foods, especially in connective tissues, and its free form can be found in products like pork bellies. researchgate.net Studies have demonstrated that the addition of proline to meat models increases the formation of NPYR, confirming its role as a key precursor. researchgate.netresearchgate.net L-Hydroxyproline, another amino acid found in collagen, does not, however, lead to the formation of N-nitrosopyrrolidine. researchgate.netnih.gov This highlights the specific structural requirements for an amino acid to act as a precursor for NPYR. The general principle suggests that derivatives of proline, if subjected to similar conditions, could lead to the formation of substituted nitrosopyrrolidines.

Reaction of Amines in Complex Matrices

The formation of nitrosamines is not limited to simple systems and frequently occurs in complex chemical environments, such as food and water. Secondary amines are highly reactive towards nitrosating agents, leading to the formation of N-nitrosamines. europa.euresearchgate.net The reaction is influenced by several factors including the concentrations of the amine and the nitrosating agent, pH, and temperature. researchgate.neteurofins.com

In food products, particularly cured meats, the reaction between naturally occurring amines and nitrites used as preservatives can lead to nitrosamine formation, a process often accelerated by heating methods like frying. eurofins.comresearchgate.net The presence of a non-polar lipid phase, such as in bacon fat, can favor nitrosation by nitrogen oxides. tandfonline.com Similarly, in water treatment processes, the use of chloramines as disinfectants can lead to the formation of various nitrosamines from precursor organic nitrogen compounds present in the water. matec-conferences.orgacs.org The reaction mechanism in these complex systems is multifaceted and can be influenced by a wide array of other present molecules.

Mechanism Enhancement by Catalytic Species

The rate and extent of nitrosamine formation can be significantly influenced by the presence of other chemical species that act as catalysts or enhancers.

Role of Carbonyl Compounds in Nitrosamine Formation

Recent research has highlighted the catalytic role of carbonyl compounds, particularly formaldehyde, in the formation of N-nitrosamines from secondary amines. acs.orgnih.gov The presence of formaldehyde can enhance nitrosamine formation by a significant factor, especially at neutral pH. acs.orgnih.gov The proposed mechanism involves the reaction of the secondary amine with the carbonyl compound to form a carbinolamine, which then dehydrates to an iminium ion. acs.orgnih.gov This iminium ion is highly reactive towards nucleophiles like nitrite, leading to the formation of the N-nitrosamine and regeneration of the carbonyl compound. acs.orgnih.gov While formaldehyde shows a strong catalytic effect, other carbonyls like acetaldehyde (B116499) have a slight enhancing effect, and acetone (B3395972) and benzaldehyde (B42025) show no promotional effect on nitrosation. acs.orgnih.gov This catalytic pathway is particularly relevant in industrial wastewater and other aquatic systems where carbonyl compounds may be present. acs.orgnih.gov

| Carbonyl Compound | Effect on Nitrosamine Formation at pH 7 | Reference |

|---|---|---|

| Formaldehyde | Enhances formation by a factor of 5–152 | acs.orgnih.gov |

| Acetaldehyde | Slight enhancement effect | acs.orgnih.gov |

| Acetone | No promotion of nitrosation | acs.orgnih.gov |

| Benzaldehyde | No promotion of nitrosation | acs.orgnih.gov |

Oxidative Pathways (e.g., Chloramination)

Oxidative processes are a key route to nitrosamine formation, especially in the context of water disinfection. The use of chloramines, a combination of chlorine and ammonia, is a major pathway for the formation of nitrosamines like N-nitrosodimethylamine (NDMA). matec-conferences.orgacs.org A proposed mechanism suggests that dichloramine (NHCl2), which co-exists with monochloramine (NH2Cl), reacts with secondary amine precursors. acs.orgresearchgate.net This reaction forms a chlorinated unsymmetrical dialkylhydrazine intermediate. acs.orgresearchgate.net The subsequent oxidation of this intermediate by dissolved oxygen leads to the formation of the nitrosamine. acs.orgresearchgate.net The reaction rate is often slow, meaning nitrosamines can continue to form within water distribution systems. matec-conferences.org The formation potential is influenced by factors such as the concentration of the disinfectant, pH, temperature, and the presence of bromide. rsc.org

Endogenous and Exogenous Formation in Chemical Systems

Nitrosamine formation can occur both within a living organism (endogenous) and from external sources (exogenous).

Exogenous formation refers to the presence of preformed nitrosamines in the environment, such as in certain foods, tobacco products, and industrial settings. eurofins.comnih.goveuropa.eu Cured meats, beer, and smoked fish are known dietary sources of nitrosamines. researchgate.netnih.gov The levels of these compounds can be influenced by processing methods, such as high-temperature cooking. researchgate.netresearchgate.net

Endogenous formation, on the other hand, is the synthesis of nitrosamines within the body. nih.govfraunhofer.de This can occur when ingested secondary or tertiary amines react with nitrites in the acidic environment of the stomach. merieuxnutrisciences.com Nitrite can be consumed directly from the diet or formed from the reduction of nitrate, which is abundant in vegetables. nih.gov Certain habits, like tobacco use, can significantly increase endogenous nitrosamine formation. nih.govtandfonline.com The body's own inflammatory processes can also contribute to the endogenous synthesis of nitrosating agents. nih.gov

| Formation Type | Description | Key Sources/Locations | Influencing Factors | Reference |

|---|---|---|---|---|

| Exogenous | Formation outside a living organism. | Cured meats, beer, tobacco smoke, industrial processes, water disinfection byproducts. | Cooking temperature, food processing methods, presence of preservatives (nitrites), water treatment methods. | researchgate.neteurofins.comresearchgate.neteuropa.eunih.gov |

| Endogenous | Formation inside a living organism. | Stomach (reaction of dietary amines with nitrite), sites of chronic inflammation. | Dietary intake of amines and nitrates/nitrites, stomach acidity, tobacco use, inflammatory conditions. | nih.govnih.govfraunhofer.demerieuxnutrisciences.comtandfonline.com |

Q & A

Q. What are the established synthetic routes for 3-Methoxy-1-nitrosopyrrolidine, and what analytical methods validate its purity?

Answer:

- Synthetic Routes :

- Nitrosation of Pyrrolidine Precursors : React 3-methoxypyrrolidine with sodium nitrite (NaNO₂) under acidic conditions (e.g., HCl) to introduce the nitroso (-NO) group. This method is analogous to nitrosamine synthesis protocols .

- Protection-Deprotection Strategies : Use benzyl esters (e.g., Benzyl 3-methoxy-1-pyrrolidinecarboxylate) as intermediates, followed by deprotection and nitrosation .

- Analytical Validation :

- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates and UV visualization .

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via ¹H/¹³C NMR, focusing on methoxy (-OCH₃) and nitroso (-NO) proton environments .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS or GC-MS) to detect impurities .

Q. How does the methoxy group influence the stability and reactivity of this compound?

Answer:

- Steric and Electronic Effects : The methoxy group at the 3-position increases electron density on the pyrrolidine ring, potentially stabilizing the nitroso group but also making it susceptible to oxidation. This is inferred from studies on analogous methoxy-substituted pyrrolidines .

- Stability Testing :

Advanced Research Questions

Q. What mechanistic insights exist for the decomposition pathways of this compound under physiological conditions?

Answer:

- Proposed Pathways :

- Acid-Catalyzed Denitrosation : In acidic environments (e.g., gastric pH), the nitroso group may hydrolyze to form a secondary amine and release nitric oxide (NO), as observed in related nitroso compounds .

- Photolytic Degradation : UV exposure can cleave the N–NO bond, generating reactive nitrogen species. Validate via LC-MS/MS and radical trapping experiments (e.g., using TEMPO) .

- Methodology :

- Simulate physiological conditions (37°C, pH 1.2–7.4) and quantify degradation products using isotopically labeled standards (e.g., ¹⁵N-labeled analogs) .

Q. How can computational modeling predict the binding affinity of this compound to biological targets (e.g., cytochrome P450 enzymes)?

Answer:

- In Silico Approaches :

- Docking Studies : Use software like AutoDock Vina to model interactions between the nitroso group and heme iron in CYP450 enzymes. Prioritize targets like CYP3A4 due to their role in nitrosoamine bioactivation .

- Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories, focusing on hydrogen bonding between the methoxy group and active-site residues (e.g., Thr309 in CYP3A4) .

- Experimental Validation :

- Compare computational predictions with in vitro microsomal assays using liver S9 fractions. Measure metabolite formation via LC-HRMS .

Q. What strategies mitigate the formation of genotoxic impurities during the synthesis of this compound?

Answer:

- Process Optimization :

- Controlled Nitrosation : Limit excess nitrosating agents (e.g., NaNO₂) and maintain reaction temperatures below 10°C to minimize side reactions .

- Purification Techniques : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) to remove residual nitrosamines. Confirm purity via GC-MS with electron capture detection (ECD) .

- Analytical Monitoring :

Q. How do structural analogs of this compound (e.g., N-Nitroso-di-n-propylamine) inform its toxicological profile?

Answer:

- Comparative Toxicity Studies :

- In Vitro Genotoxicity : Perform Ames tests with TA100 and TA98 bacterial strains to assess mutagenicity. Use liver S9 fractions for metabolic activation .

- Structure-Activity Relationships (SAR) : Correlate the methoxy group’s electron-donating effects with reduced carcinogenic potential compared to non-methoxy nitroso compounds .

- Data Interpretation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.